molecular formula C35H46N4O4S B129538 Bila 2185BS CAS No. 154612-58-5

Bila 2185BS

Cat. No. B129538
M. Wt: 618.8 g/mol
InChI Key: WVPSCZBMYQIZMS-QNRWOPMTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bila 2185BS is a synthetic compound that has been developed for scientific research purposes. It is a member of the bis-sulfonamide family and has been found to have a range of potential applications in the field of biochemistry and physiology. In

Scientific Research Applications

HIV Protease Inhibition

Bila 2185BS has been identified as a potent inhibitor of HIV protease, exhibiting significant efficacy in both enzymatic assays and cell culture. It demonstrated an IC50 value of 3.3 nM in the enzymatic assay and an EC50 value of 2.0 nM in cell culture. This data underscores its potential in HIV treatment research (Liard, Ghiro, Paris, & Yoakim, 1995).

Resistance and Viral Fitness

A study examined HIV-1 variants that showed high-level resistance (up to 1,500-fold) to Bila 2185BS. It was found that such resistance can be associated with impaired viral fitness, suggesting that antiviral therapies with inhibitors like Bila 2185BS may maintain clinical benefits despite the development of resistance. This insight is crucial for understanding the dynamics of HIV treatment resistance (Croteau, Doyon, Thibeault, McKercher, Pilote, & Lamarre, 1997).

properties

CAS RN

154612-58-5

Product Name

Bila 2185BS

Molecular Formula

C35H46N4O4S

Molecular Weight

618.8 g/mol

IUPAC Name

(2S,4R)-N-tert-butyl-1-[(2R,3S)-3-[[2-(2,6-dimethylphenoxy)acetyl]amino]-2-hydroxy-4-phenylbutyl]-4-pyridin-4-ylsulfanylpiperidine-2-carboxamide

InChI

InChI=1S/C35H46N4O4S/c1-24-10-9-11-25(2)33(24)43-23-32(41)37-29(20-26-12-7-6-8-13-26)31(40)22-39-19-16-28(44-27-14-17-36-18-15-27)21-30(39)34(42)38-35(3,4)5/h6-15,17-18,28-31,40H,16,19-23H2,1-5H3,(H,37,41)(H,38,42)/t28-,29+,30+,31-/m1/s1

InChI Key

WVPSCZBMYQIZMS-QNRWOPMTSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@@H](CN3CC[C@H](C[C@H]3C(=O)NC(C)(C)C)SC4=CC=NC=C4)O

SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CN3CCC(CC3C(=O)NC(C)(C)C)SC4=CC=NC=C4)O

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CN3CCC(CC3C(=O)NC(C)(C)C)SC4=CC=NC=C4)O

synonyms

BILA 2185 BS
BILA-2185-BS
N-tert-butyl-1-(3(S)-(((2,6-dimethylphenoxy)acetyl)amino)-2(R)-hydroxy-4-phenylbutyl)-4(R)-(4-pyridinylthio)piperidine-2(s)-carboxamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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